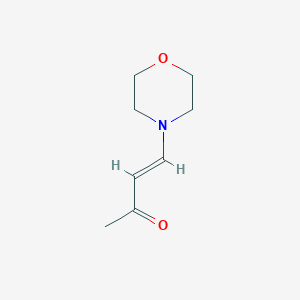

4-Morpholino-3-buten-2-one

Description

4-Morpholino-3-buten-2-one is a cyclic enone derivative featuring a morpholine substituent at the 4-position of the butenone backbone. The morpholino group (C₄H₈NO) imparts unique electronic and steric properties, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. Its structure combines the reactivity of an α,β-unsaturated ketone with the electron-donating nature of the morpholine ring, enabling participation in reactions such as Michael additions, cyclizations, and nucleophilic substitutions .

Properties

IUPAC Name |

(E)-4-morpholin-4-ylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3H,4-7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWAJRMCPJDYBX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6051-55-4 | |

| Record name | NSC315564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholino-3-buten-2-one typically involves the reaction of morpholine with an appropriate butenone precursor. One common method is the condensation reaction between morpholine and 3-buten-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation or crystallization, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholino-3-buten-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The morpholine ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Morpholino-3-buten-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Morpholino-3-buten-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 4-Morpholino-3-buten-2-one are strongly influenced by its substituents. Below is a comparative analysis with key analogues identified in the literature:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations :

- Electronic Effects: The morpholino group in this compound enhances nucleophilicity at the β-carbon, favoring Michael additions. In contrast, benzylamino (electron-donating) and methoxy groups (moderate electron-donating) alter reactivity patterns .

- Solubility: The morpholino group improves aqueous solubility compared to non-polar substituents like benzylamino, making it preferable for reactions in polar solvents .

- Steric Hindrance : Bulky substituents (e.g., dimethoxyphenyl in the compound from ) reduce reaction rates in sterically sensitive processes like cycloadditions .

Biological Activity

4-Morpholino-3-buten-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data tables to illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a morpholine ring and an α,β-unsaturated carbonyl system. This structural motif is significant as it contributes to the compound's reactivity and biological activity.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, including:

- HCT-116 (human colorectal carcinoma)

- A549 (human lung cancer)

- HL60 (human leukemia)

The compound demonstrated an IC50 value ranging from 0.1 to 1 µM across these cell lines, indicating potent inhibitory effects on cell proliferation .

The mechanism underlying the anticancer activity of this compound involves the inhibition of key signaling pathways. Specifically, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The compound's ability to induce apoptosis in cancer cells further underscores its therapeutic potential .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad-spectrum antibacterial effect. The minimum inhibitory concentration (MIC) values for various bacterial strains were assessed using standard disk diffusion methods .

Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on human fibroblast cells (WI38). The results indicated a selective toxicity profile with an IC50 value significantly higher than that observed in cancer cell lines, suggesting potential for therapeutic use with reduced side effects .

Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound against clinical isolates of pathogenic bacteria. The compound was found to have MIC values below 10 µg/mL for several strains, confirming its potential as an alternative treatment for bacterial infections .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 0.1 |

| A549 | 0.5 |

| HL60 | 0.75 |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <5 |

| Escherichia coli | <10 |

| Pseudomonas aeruginosa | <15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.